molecular formula C13H23NO2 B1606038 Ethyl 2-butyl-2-cyanohexanoate CAS No. 67105-41-3

Ethyl 2-butyl-2-cyanohexanoate

Cat. No. B1606038
CAS RN: 67105-41-3
M. Wt: 225.33 g/mol
InChI Key: WLLOYTIHTJTCCF-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-2-cyanohexanoate is a chemical compound with the CAS Number: 67105-41-3 . It has a molecular weight of 225.33 . The IUPAC name for this compound is ethyl 2-butyl-2-cyanohexanoate .


Molecular Structure Analysis

The InChI code for Ethyl 2-butyl-2-cyanohexanoate is 1S/C13H23NO2/c1-4-7-9-13(11-14,10-8-5-2)12(15)16-6-3/h4-10H2,1-3H3 . This compound contains a total of 38 bonds; 15 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl 2-butyl-2-cyanohexanoate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Catalytic Performance in Synthesis Processes

Research has explored the catalytic performance of various compounds in the synthesis of industrially important chemicals. For example, a study on the one-step synthesis of 2-ethylhexanol from n-butyraldehyde using Cu/Mg2.5AlOx catalyst highlights the effectiveness of certain catalytic processes under specific conditions, potentially relevant to compounds like Ethyl 2-butyl-2-cyanohexanoate in synthesizing plasticizer alcohols or other related chemicals (Miao et al., 2018).

Direct Synthesis Techniques

Another study focused on the direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction, using bifunctional catalysts. This research indicates how Ethyl 2-butyl-2-cyanohexanoate might be used in advanced synthesis techniques to optimize production efficiency and selectivity for desired end products (Liang et al., 2015).

Odor Threshold and Sensory Applications

A study on the odor thresholds of various branched esters, including compounds like ethyl 2-ethylhexanoate, provides insights into the sensory properties of esters. This research might suggest potential applications of Ethyl 2-butyl-2-cyanohexanoate in the food, beverage, or perfume industries, where odor properties are crucial (Takeoka et al., 1995).

Biofuel and Biocommodity Chemicals

Research into the production of 2-butanol and its chemical precursor butanone from biomass demonstrates the potential of using specific metabolic and catalytic pathways for biofuel production. This highlights a possible avenue for Ethyl 2-butyl-2-cyanohexanoate in renewable energy sources or as a biocommodity chemical (Ghiaci et al., 2014).

Environmental Fate and Aquatic Effects

A comprehensive review of the environmental fate and aquatic effects of C4 and C8 oxo-process chemicals, including substances like 2-ethylhexanol and 2-ethylhexanoic acid, provides valuable information on the ecological impact of these compounds. This could inform safety and regulatory considerations for the use of Ethyl 2-butyl-2-cyanohexanoate in various industrial applications (Staples, 2001).

Safety And Hazards

The safety information for Ethyl 2-butyl-2-cyanohexanoate indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

ethyl 2-butyl-2-cyanohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-4-7-9-13(11-14,10-8-5-2)12(15)16-6-3/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLOYTIHTJTCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304558
Record name ethyl 2-butyl-2-cyanohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-butyl-2-cyanohexanoate

CAS RN

67105-41-3
Record name 67105-41-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-butyl-2-cyanohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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